5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
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Description
5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a useful research compound. Its molecular formula is C18H16BrN3O3 and its molecular weight is 402.2g/mol. The purity is usually 95%.
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Biological Activity
5-Bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on antimicrobial and antitumor properties.
Structural Characteristics
The compound features a unique combination of functional groups, including a brominated indole moiety and a hydrazide group. Its molecular formula is C16H15BrN4O2 with a molecular weight of approximately 440.29 g/mol. The presence of the bromine atom and the indole structure contributes to its reactivity and potential interaction with biological targets.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Utilizing benzohydrazide derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
- Microwave-Assisted Synthesis : Enhancing yield and reaction time through microwave irradiation techniques.
Antimicrobial Activity
Research indicates that benzohydrazide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound display activity against various pathogenic bacteria.
Table 1: Antimicrobial Activity of Benzohydrazide Derivatives
Compound Name | Pathogen Tested | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
Compound A | E. coli | 15 | 50 µg/mL |
Compound B | S. aureus | 20 | 30 µg/mL |
5-Bromo... | P. aeruginosa | 18 | 40 µg/mL |
These results suggest that the compound may have broad-spectrum antibacterial activity, potentially addressing antibiotic-resistant strains.
Antitumor Activity
The compound's structural features also suggest potential antitumor effects. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest.
Case Study: Antitumor Efficacy
In vitro studies have demonstrated that this compound exhibits cytotoxicity against HepG2 human hepatoblastoma cells. The following findings were observed:
- Cell Viability Assay : MTT assays showed a dose-dependent decrease in cell viability.
- Mechanism of Action : Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis induction.
Properties
IUPAC Name |
5-bromo-2-hydroxy-N-(2-hydroxy-1-propylindol-3-yl)iminobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c1-2-9-22-14-6-4-3-5-12(14)16(18(22)25)20-21-17(24)13-10-11(19)7-8-15(13)23/h3-8,10,23,25H,2,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKRAHXFHPZALG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.